molecular formula C7H9NO2 B2714303 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid CAS No. 184687-98-7

2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid

Cat. No.: B2714303
CAS No.: 184687-98-7
M. Wt: 139.154
InChI Key: LTBWRUUYOYWXEY-WRVKLSGPSA-N
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Description

2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid is a bicyclic β-amino acid featuring a norbornane-like framework with a nitrogen atom at the bridgehead position. Its rigid structure and chiral centers make it a valuable synthon in medicinal chemistry, particularly for designing protease inhibitors and peptidomimetics. The compound is typically synthesized via alkaline hydrolysis of its lactam precursor, 2-azabicyclo[2.2.1]hept-5-en-3-one, as demonstrated in enantioselective routes . For instance, the lactam (–)-1 can be converted into the carboxylic acid (–)-2 in two steps, while the enantiomeric acid (+)-2 requires an additional step . Its derivatives, such as ethyl esters with phenylethyl substituents, exhibit distinct physicochemical properties (e.g., pKa ~6.83, density ~1.134 g/cm³) that enhance drug-like characteristics .

Properties

IUPAC Name

2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c9-7(10)6-4-1-2-5(3-4)8-6/h1-2,4-6,8H,3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBWRUUYOYWXEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1NC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid typically involves a Diels-Alder reaction between cyclopentadiene and a suitable dienophile such as cyanogen chloride or chlorosulfonyl isocyanate. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure high yield and selectivity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as crystallization or distillation. The use of continuous flow reactors can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antiviral and Antitumor Properties
The compound serves as a precursor for the synthesis of carbocyclic nucleoside analogs, which are of significant interest due to their antiviral and antitumor activities. Research has demonstrated that derivatives of 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid can exhibit potent biological activities, making them candidates for drug development against various diseases, including cancer and viral infections .

Synthesis of Therapeutic Agents
The versatility of this compound allows for the introduction of stereospecificity in synthetic pathways, enhancing the efficacy of therapeutic compounds. For instance, it has been utilized in the synthesis of compounds like carbovir, a nucleoside analog used in antiviral therapies .

Chemical Synthesis

Building Block for Complex Molecules
The compound is recognized as a valuable synthetic building block in organic chemistry due to its unique bicyclic structure, which facilitates various transformations. It can undergo reactions such as Diels-Alder cycloadditions, rearrangements, and hydrolysis to form a range of derivatives useful in further synthetic applications .

Rearrangement Reactions
A notable application involves its ability to participate in skeletal rearrangements under acidic conditions, leading to the formation of new bicyclic structures with potential biological activity. For example, the reaction of ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate with aroyl chloride results in derivatives that can be further transformed into other biologically active compounds .

Case Studies

Study Description Findings
Kobayashi et al., 1992Investigated rearrangement reactions of 2-azabicyclo[2.2.1]hept-5-en-3-carboxylic acid derivativesDemonstrated stereospecific rearrangements leading to novel bicyclic compounds with potential applications in drug synthesis .
Daluge & Vince, 1978Explored the synthesis of nucleoside analogs from 2-azabicyclo[2.2.1]hept-5-en-3-oneHighlighted the compound's utility as a precursor for antiviral agents .
Chemotherapeutic ApplicationsVarious studies have synthesized carbocyclic nucleosides from this compoundFound significant antiviral and anticancer properties in synthesized analogs .

Mechanism of Action

The mechanism of action of 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The rigid bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bicyclic Lactams vs. Carboxylic Acids

The lactam precursor, 2-azabicyclo[2.2.1]hept-5-en-3-one, serves as a versatile intermediate. Unlike the carboxylic acid, the lactam’s carbonyl group enables selective reductions (e.g., LiAlH4) and protection strategies (e.g., Boc carbamate formation) for further functionalization . For example, (–)-1a can be Boc-protected to (–)-1b, which is critical for synthesizing carbovir, an anti-AIDS agent . The carboxylic acid derivative, however, offers direct incorporation into peptide backbones due to its free carboxylate group .

Bridge Size Variations

  • Derivatives like 2-[(1S)-1-phenylethyl]-ethyl ester exhibit altered stereoelectronic properties, as evidenced by SMILES notation differences in their bicyclic cores .
  • 2-Azabicyclo[2.2.0]hex-5-enes : Smaller [2.2.0] systems exhibit higher ring strain, favoring electrocyclic or photochemical rearrangements. These compounds are synthesized via [4+2] cycloadditions but lack the stability of [2.2.1] analogs .

Heteroatom Position and Functionalization

  • 3-Azabicyclo[3.1.0]hexane-2-carboxylic Acid : The [3.1.0] system introduces a fused cyclopropane ring, increasing rigidity. This compound’s hydrochloride salt is explored in drug discovery for its enhanced solubility and bioavailability .
  • Bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid : Lacking the nitrogen atom, this compound is less polar (XLogP3 = 3.1) compared to the aza-analog, limiting its use in polar interactions .

Table 1: Key Properties of 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic Acid and Derivatives

Compound pKa Density (g/cm³) Boiling Point (°C) Applications
This compound 6.83 ±0.40 1.134 ±0.06 356.2 ±30.0 Peptidomimetics, protease inhibitors
Ethyl ester derivative (R = phenylethyl) N/A N/A N/A Chiral building blocks
2-Azabicyclo[2.2.2]oct-5-ene-3-carboxylic acid N/A N/A N/A Enhanced metabolic stability
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid HCl N/A N/A N/A Solubility-enhanced drug candidates

Biological Activity

2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, often referred to as a bicyclic lactam, is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and biological properties. This article delves into its biological activity, synthesis, and potential applications in pharmacology, particularly focusing on its antiviral and anticancer properties.

The molecular formula of this compound is C7H9NO2C_7H_9NO_2 with a molecular weight of 139.15 g/mol. The compound is characterized by its bicyclic structure, which contributes to its biological activity.

Structural Information

PropertyValue
IUPAC Name(3S)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid
CAS Number184687-98-7
Purity97%
SMILESO=C(O)[C@H]1NC2C=CC1C2

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in the realms of antiviral and anticancer research.

Antiviral Properties

One of the significant findings is the potential antiviral activity of compounds derived from this bicyclic structure. Specifically, derivatives of 2-Azabicyclo[2.2.1]hept-5-en-3-one have been investigated for their ability to inhibit viral replication, making them candidates for further development as antiviral agents .

Anticancer Activity

The compound has also shown promise in cancer research, where it is being explored for its ability to induce apoptosis in cancer cells. The mechanism involves the interaction with specific cellular pathways that lead to cell cycle arrest and subsequent cell death .

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

  • Skeletal Rearrangement Studies : A study published in the Bulletin of the Chemical Society of Japan demonstrated that derivatives of 2-Azabicyclo[2.2.1]hept-5-en-3-carboxylic acid could undergo stereospecific rearrangements under acidic conditions, yielding biologically active products .
  • Antitumor Activity : Research has indicated that certain analogs exhibit cytotoxic effects against various cancer cell lines, suggesting a pathway for developing new chemotherapeutic agents .
  • Zebrafish Model Studies : In vivo studies using zebrafish embryos have shown that derivatives can affect developmental processes, indicating potential teratogenic effects that warrant further investigation .

Synthesis Pathways

The synthesis of 2-Azabicyclo[2.2.1]hept-5-en-3-carboxylic acid typically involves complex organic reactions such as Diels-Alder reactions followed by hydrolytic cleavage . These synthetic routes are crucial for producing the compound in sufficient yields for biological testing.

Synthesis Overview

StepReaction TypeYield (%)
Diels-Alder ReactionCyclopentadiene + Methanesulfonyl Cyanide~27.5
HydrolysisCleavage of Methanesulfonyl GroupVariable

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is typically synthesized via cycloaddition or ring-closing metathesis strategies. For example, related bicyclic frameworks (e.g., Vince lactam derivatives) are synthesized using Diels-Alder reactions with maleic anhydride or via enzymatic resolution for enantiopure forms . Optimization parameters include catalyst selection (e.g., palladium for cross-coupling), solvent polarity (acetonitrile or THF), and temperature control (60–80°C). Post-synthetic modifications, such as hydrolysis of ester intermediates, require careful pH monitoring to avoid racemization .

Q. How is the structural elucidation of this compound performed using spectroscopic techniques?

  • Methodological Answer :

  • 1H NMR : Key signals include the bridgehead protons (δ 3.1–3.5 ppm, multiplet) and carboxylic acid proton (δ 12–13 ppm, broad). The bicyclic system’s rigidity reduces splitting complexity .
  • IR Spectroscopy : A strong carbonyl stretch (C=O) at ~1700 cm⁻¹ and carboxylic O-H stretch at 2500–3000 cm⁻¹ confirm the functional groups .
  • X-ray Crystallography : Resolves stereochemistry; the bicyclo[2.2.1] framework shows bond angles of ~109° at bridgehead carbons .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Methodological Answer : The carboxylic acid group makes the compound prone to decarboxylation at high temperatures (>100°C) or acidic/basic conditions. Stability studies should use HPLC to monitor degradation products. Store at –20°C in inert solvents (e.g., DMSO) to prevent hydrolysis .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

  • Methodological Answer : Asymmetric catalysis using Jacobsen’s Co-salen complexes or enzymatic resolution (e.g., lipases) can yield enantiopure forms. For instance, Candida antarctica lipase B resolves racemic Vince lactam derivatives with >90% enantiomeric excess (ee) under aqueous-organic biphasic conditions . Chiral HPLC (Chiralpak AD-H column) validates ee .

Q. What computational methods are suitable for modeling the compound’s reactivity in drug design?

  • Methodological Answer :

  • DFT Calculations : Predict transition states for cycloaddition reactions (e.g., B3LYP/6-31G* level).
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., HIV protease) using AMBER or GROMACS. The bicyclic scaffold’s rigidity enhances binding entropy .
  • Docking Studies (AutoDock Vina) : Identify binding poses for derivatives in antiviral or antitumor applications .

Q. How do contradictions in reported melting points or spectral data arise, and how can they be resolved?

  • Methodological Answer : Discrepancies may stem from polymorphic forms or residual solvents. For example, the racemic mixture melts at 55–59°C, while enantiopure forms melt at 92–100°C . Use differential scanning calorimetry (DSC) to characterize polymorphs and Karl Fischer titration to quantify water content .

Q. What strategies are effective for incorporating this bicyclic scaffold into peptidomimetics or prodrugs?

  • Methodological Answer :

  • Peptide Coupling : Use EDC/HOBt to conjugate the carboxylic acid to amine-containing motifs (e.g., β-lactam antibiotics) .
  • Prodrug Design : Esterify the carboxylic acid with p-nitrophenyl or tert-butyl groups to enhance bioavailability. Hydrolysis in vivo regenerates the active form .

Q. How does the compound’s stereochemistry impact its biological activity in therapeutic contexts?

  • Methodological Answer : The endo vs. exo configuration alters binding affinity. For example, the endo isomer of related bicyclo[2.2.1] derivatives shows 10-fold higher inhibition of HIV reverse transcriptase compared to exo . Stereochemical analysis requires NOESY NMR or circular dichroism (CD) .

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